Product packaging for Peroxydiphosphate(Cat. No.:)

Peroxydiphosphate

Cat. No.: B1218465
M. Wt: 189.94 g/mol
InChI Key: NUGJFLYPGQISPX-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxydiphosphate is a powerful oxidizing agent of significant interest in chemical research, particularly for initiating oxidation reactions and polymerization processes. It functions as a key component in redox initiation systems, where it can be paired with reducing agents to generate radicals that drive chemical transformations . These properties make it valuable in synthetic chemistry for the degradation of organic pollutants and in studies exploring advanced oxidation processes . As a high-energy phosphate compound, it provides a versatile tool for researchers investigating reaction mechanisms that require a potent oxidant. The potassium salt, with the molecular formula K₄O₈P₂ and a molecular weight of 346.34 g/mol, is a common form supplied for laboratory use . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O8P2-4 B1218465 Peroxydiphosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

O8P2-4

Molecular Weight

189.94 g/mol

IUPAC Name

phosphonatooxy phosphate

InChI

InChI=1S/H4O8P2/c1-9(2,3)7-8-10(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4

InChI Key

NUGJFLYPGQISPX-UHFFFAOYSA-J

SMILES

[O-]P(=O)([O-])OOP(=O)([O-])[O-]

Canonical SMILES

[O-]P(=O)([O-])OOP(=O)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies for Peroxydiphosphate and Its Salts

Electrochemical Synthesis Pathways

The electrochemical generation of peroxydiphosphate is a primary method for its production, relying on the direct oxidation of phosphate (B84403) ions at an anode. This process is noted for its ability to produce high-purity products directly from phosphate salt solutions. researchgate.net

The core of the electrochemical synthesis is the anodic oxidation of phosphate ions (PO₄³⁻) to form the peroxodiphosphate ion (P₂O₈⁴⁻). This conversion is efficiently carried out using anodes with a high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD) electrodes. researchgate.netuclm.es The use of BDD anodes is a significant advancement over older methods using platinum anodes, which were found to be less efficient. uclm.es The oxidation can proceed through a direct electron transfer or be mediated by hydroxyl radicals generated on the diamond surface at higher potentials. researchgate.net

The fundamental reaction at the anode can be represented as: 2HPO₄²⁻ → P₂O₈⁴⁻ + 2H⁺ + 2e⁻

The efficiency of this compound synthesis is highly dependent on several key electrolytic parameters. Controlling these conditions is crucial for maximizing product yield and current efficiency while minimizing side reactions and electrode degradation. researchgate.net

pH: The pH of the electrolyte is one of the most critical factors. Optimal synthesis of peroxodiphosphate is achieved in strongly alkaline conditions, typically within a pH range of 12-13. researchgate.net In acidic media (pH 1-5), the primary product tends to be peroxomonophosphoric acid rather than peroxodiphosphate. uclm.esresearchgate.net

Current Density: High current densities are generally favored for efficient synthesis. Densities exceeding 1000 A m⁻² are recommended to ensure high current efficiencies and conversion rates. researchgate.net At lower current densities, the direct electron transfer mechanism is dominant, leading to lower concentrations of the product. researchgate.net

Temperature: Low temperatures are required to maximize the concentration of the final product. This is because peroxodiphosphate is susceptible to thermal decomposition, and lower temperatures minimize this degradation, ensuring a higher net yield. researchgate.netresearchgate.net

Phosphate Concentration: While higher concentrations of the phosphate raw material can increase process efficiencies, they may also promote electrode corrosion. Therefore, concentrations below 1.0 M of PO₄³⁻ are often recommended as a compromise between efficiency and electrode longevity. researchgate.net

Table 1: Influence of Electrolytic Conditions on this compound Synthesis

ParameterOptimal Range/ConditionEffect on Synthesis
pH 12 - 13Maximizes peroxodiphosphate formation and current efficiency. researchgate.net
Current Density > 1000 A m⁻²Guarantees high current efficiencies and product conversion. researchgate.net
Temperature LowMinimizes thermal decomposition of the product. researchgate.netresearchgate.net
Phosphate Conc. < 1.0 MIncreases efficiency, but higher levels risk electrode corrosion. researchgate.net

Chemical Preparation Routes

While electrochemical methods produce the peroxodiphosphate ion, chemical methods are employed to prepare a variety of specific this compound salts through subsequent reactions.

Metathesis, or double displacement, reactions are a common strategy for synthesizing different this compound salts. This process typically starts with a readily available salt, such as tetrapotassium this compound (K₄P₂O₈), which is produced electrochemically. google.com

To create a new salt, the starting salt is dissolved in a solvent, usually water. A stoichiometric amount of a second salt is then added. The cation of this second salt is the one desired in the final product (e.g., sodium, ammonium), and its anion is chosen specifically to form a highly insoluble precipitate with the cation of the starting salt (in this case, potassium). google.com

For example, to prepare a sodium-potassium this compound, sodium perchlorate could be added to an aqueous solution of tetrapotassium this compound. Potassium perchlorate is insoluble and precipitates out, leaving the desired mixed-cation salt in the solution. google.com Other anions that form insoluble salts with potassium and are effective for this type of metathesis include silicate, fluoroborate, and persulfate. google.com

Table 2: Examples of Metathesis Reactions for this compound Salts

Starting SaltReagent AddedPrecipitated SaltResulting Salt in Solution
Tetrapotassium this compound (K₄P₂O₈)Sodium Perchlorate (NaClO₄)Potassium Perchlorate (KClO₄)Sodium-Potassium this compound
Tetrapotassium this compound (K₄P₂O₈)Sodium Fluoroborate (NaBF₄)Potassium Fluoroborate (KBF₄)Sodium-Potassium this compound
Tetrapotassium this compound (K₄P₂O₈)Ammonium (B1175870) Persulfate ((NH₄)₂S₂O₈)Potassium Persulfate (K₂S₂O₈)Ammonium-Potassium this compound

After the metathesis reaction, the desired this compound salt remains dissolved in the solution. To isolate it, a non-solvent is typically added. A non-solvent is a liquid in which the desired salt is insoluble. For aqueous solutions, low molecular weight aliphatic alcohols like methanol or ethanol are commonly used. The addition of the alcohol causes the this compound salt to precipitate out of the solution. google.com

The precipitated solid can then be separated from the liquid by filtration. In some specific cases, such as the formation of K₂Na₂P₂O₈, partial evaporation of the water solvent is necessary to induce precipitation. google.com The isolated salts can be further purified by redissolving them in water and reprecipitating them by the gradual addition of the non-solvent. google.com

Advancements in Purity and Yield Optimization

Research has demonstrated that the efficiency of the electrochemical synthesis on BDD anodes is highly dependent on several operating parameters, including pH, current density, and temperature. Optimizing these factors is crucial for maximizing yield and current efficiency.

Influence of pH: The pH of the electrolyte solution has a strong impact on the process. The optimal pH range for the efficient synthesis of peroxodiphosphate has been identified as 12–13. researchgate.net

Effect of Current Density and Temperature: High current densities and low temperatures are key to achieving high current efficiencies and product conversions. researchgate.net Operating at current densities above 1000 A m⁻² while maintaining low temperatures helps to minimize the thermal decomposition of the peroxodiphosphate product, ensuring a higher concentration of the desired oxidant. researchgate.netresearchgate.net

The table below summarizes the optimal conditions for the electrochemical synthesis of this compound using BDD anodes, leading to improved purity and yield.

ParameterOptimal ConditionRationale
Anode Material Boron-Doped Diamond (BDD)High efficiency and produces high-purity product. uclm.esresearchgate.net
pH 12–13Maximizes process efficiency. researchgate.net
Current Density > 1000 A m⁻²Guarantees high current efficiency and conversion. researchgate.net
Temperature LowMinimizes thermal decomposition of the product. researchgate.netresearchgate.net

In chemical synthesis methods, purification techniques have also been refined. For the mixed cation this compound salts, a straightforward and effective method for purification is recrystallization. This involves dissolving the synthesized salt in water and then reprecipitating it by the gradual addition of a nonsolvent, such as ethanol or methanol. google.com This process effectively removes impurities, yielding a product with enhanced purity.

Chemical Reactivity and Reaction Mechanisms of Peroxydiphosphate

Fundamental Principles of Peroxydiphosphate Reactivity

The reactivity of the this compound ion (P₂O₈⁴⁻) is centered around the peroxide (-O-O-) linkage, which is flanked by two phosphate (B84403) groups. This structure dictates its behavior in chemical reactions, particularly its stability and its role as an oxidizing agent.

Acid-Catalyzed Pathways

This compound exhibits considerable stability in aqueous solutions, especially within a pH range of 4 to 9, where hydrolysis is almost negligible. However, its decomposition is accelerated under strongly acidic conditions. The chemical hydrolysis of this compound requires drastic conditions, typically with hydrogen ion concentrations greater than 0.1-0.5 M. In acidic solution, it undergoes disproportionation upon heating to yield peroxymonophosphoric acid (H₃PO₅) and phosphoric acid (H₃PO₄).

The hydrolysis mechanism is analogous to that of pyrophosphate and is subject to acid catalysis. The energy of activation for this hydrolysis is dependent on the acidity of the solution, with reported values in the range of 18-28 kcal/mol. acs.org Peroxydiphosphoric acid (H₄P₂O₈) is a tetraprotic acid, and the various protonated species present in solution exhibit different reactivities. youtube.com

One-Electron vs. Two-Electron Transfer Processes

In its role as an oxidant, this compound can theoretically engage in either one-electron or two-electron transfer processes. A two-electron transfer would involve the direct transfer of an oxygen atom to a substrate, while a one-electron pathway would proceed through radical intermediates.

The oxidation of tris(1,10-phenanthroline)iron(II) by this compound has been shown to be a two-electron process. acs.org The stoichiometry of this reaction involves two moles of the iron(II) complex being oxidized per mole of this compound. This suggests that the initial step is a two-electron oxidation of one iron(II) complex, which would cleave the peroxide bond and form an intermediate that subsequently oxidizes a second iron(II) complex. While one-electron transfer is a common mechanism for many peroxide-based oxidations, particularly those involving radical pathways, the evidence for key reactions of this compound points towards a two-electron transfer mechanism. acs.orgresearchgate.netresearchgate.net

Peroxide Bond Cleavage Dynamics

The cleavage of the O-O bond is the pivotal event in the reactions of this compound. This cleavage can occur either homolytically, producing two identical radicals (O-P bond scission is not typical), or heterolytically, where the bonding electrons are transferred to one of the oxygen atoms, resulting in ionic products.

The nature of the cleavage is highly dependent on the reaction conditions and the substrate. In the oxidation of tris(1,10-phenanthroline)iron(II), the proposed mechanism involves a nucleophilic attack by the iron complex on one of the peroxidic oxygen atoms. acs.org This type of mechanism is consistent with a heterolytic cleavage of the O-O bond. eeer.orgresearchgate.net The electron-withdrawing nature of the phosphate groups polarizes the peroxide bond, making it susceptible to attack by nucleophiles and favoring heterolysis. Homolytic cleavage is more typical in thermal or photochemical decompositions or in reactions initiated by one-electron reductants, which does not appear to be the primary pathway for the studied reactions of this compound with metal complexes. acs.org

This compound as an Oxidizing Agent

This compound is a potent but slow-acting oxidizing agent. Its standard electrode potential is high, indicating thermodynamic favorability for oxidizing a wide range of substrates. However, its reactions are often kinetically slow, a trait attributed to the stability of the P-O-O-P linkage.

Oxidation Kinetics and Mechanistic Studies with Inorganic Substrates

The kinetics of this compound oxidations have been studied with various inorganic substrates, revealing details about the reaction mechanisms. These reactions are typically slow and can be influenced by factors such as pH and the presence of catalysts. For instance, the oxidation of bromide by this compound in an acidic medium has been investigated, showing a complex dependence on hydrogen ion concentration. wikipedia.org

Reaction with Transition Metal Complexes (e.g., Tris(1,10-phenanthroline)iron(II), Vanadyl Ion)

Tris(1,10-phenanthroline)iron(II) ([Fe(phen)₃]²⁺)

2[Fe(phen)₃]²⁺ + H₂P₂O₈²⁻ + 2H⁺ → 2[Fe(phen)₃]³⁺ + 2H₂PO₄⁻

The reaction is first-order with respect to both the this compound and the iron(II) complex. acs.org The rate law is given as:

Rate = k[P₂O₈⁴⁻]total[[Fe(phen)₃]²⁺]

The reaction rate is largely independent of pH in the range of 2.9 to 4.5. The proposed mechanism involves the formation of an intermediate complex, followed by a rate-determining electron transfer step. acs.org

Interactive Data Table: Kinetic Data for the Oxidation of [Fe(phen)₃]²⁺ by this compound

Temperature (°C)Second-Order Rate Constant (k) (M⁻¹ sec⁻¹)
15.00.28
25.00.70
35.01.63
Activation Energy (Ea) = 17.0 ± 0.5 kcal/mol
Data sourced from a study by Green, A. A. (1966). acs.org

Vanadyl Ion (VO²⁺)

The vanadyl ion, VO²⁺, is the stable +4 oxidation state of vanadium. libretexts.org It can be oxidized to the +5 state, which exists in acidic solutions primarily as the dioxovanadium(V) ion, VO₂⁺. youtube.comtorvergata.it

While this compound is a capable oxidizing agent, specific kinetic and mechanistic studies on its direct reaction with the vanadyl ion (VO²⁺) are not extensively detailed in the surveyed literature. Vanadium compounds are known to catalyze oxidations by other peroxides, such as hydrogen peroxide, often through the formation of pervanadyl species. It is plausible that this compound oxidizes the vanadyl ion, but the detailed rate law and mechanism for this specific reaction require further investigation.

Catalytic Roles of this compound

Metal-Ion Catalysis in Oxidation Reactions (e.g., Ag(I), Mn(II), Fe(II), Pd(II), Ti(IV), Sn(IV) Systems)

The decomposition and oxidative capacity of this compound can be significantly influenced by the presence of metal ions, which act as catalysts. While extensive research is available for the metal-ion-catalyzed reactions of similar peroxo compounds like persulfate, specific detailed studies on this compound with a broad range of metal ions are less common in publicly accessible literature. However, the principles of such catalysis can be inferred, and some specific instances have been investigated.

The catalytic cycle for metal ions in peroxide reactions typically involves the metal ion cycling between two oxidation states. For instance, a metal ion in a lower oxidation state (Mⁿ⁺) can be oxidized by the this compound, which in turn is reduced. The resulting higher oxidation state metal ion (M⁽ⁿ⁺¹⁾⁺) can then be reduced by another substrate, thus regenerating the initial catalytic species.

Ag(I): Silver(I) is a known catalyst for the oxidation reactions of persulfate, a structurally similar oxidant. It is proposed that Ag(I) is oxidized to Ag(II) or Ag(III), which are potent oxidizing agents. A similar mechanism is anticipated for this compound, where Ag(I) would enhance its oxidative power.

Mn(II) and Fe(II): Manganese(II) and Iron(II) are classic Fenton-like reagents that react with peroxides to generate radical species. In the context of other peroxy compounds, these metal ions are known to accelerate decomposition and enhance oxidative capacity.

Pd(II): Palladium(II) is a versatile catalyst in a wide array of oxidation reactions. nih.govnih.gov Its catalytic cycle often involves the interchange between Pd(II) and Pd(0) or Pd(IV) states. youtube.comyoutube.com While direct studies with this compound are not widely reported, Pd(II) catalysis is well-documented for other peroxide-based oxidations, suggesting its potential in activating the P-O-O-P bond. nih.govnih.gov

Ti(IV) and Sn(IV): Information regarding the direct catalytic role of Titanium(IV) and Tin(IV) in this compound oxidation is sparse. However, titanium phosphate materials have been developed as heterogeneous catalysts for selective oxidation reactions. nih.gov Similarly, tin has been implicated in the catalytic activation of persulfate, indicating its potential for redox activity with related peroxo species. google.com

It is important to note that the catalytic activity is highly dependent on the reaction conditions, including pH, temperature, and the nature of the substrate.

This compound as a Component in Redox Initiator Systems

Redox initiator systems are crucial in polymer chemistry for generating radicals under mild conditions. These systems typically consist of an oxidizing agent and a reducing agent. The reaction between these two components produces radicals that can initiate polymerization.

This compound can function as the oxidizing component in a redox initiator system for radical polymerization. The thermal or induced decomposition of this compound generates phosphate radical anions, which are effective initiators for the polymerization of various monomers.

A notable application is in the polymerization of acrylonitrile. youtube.com The process follows the classic steps of radical polymerization:

Initiation: The this compound ion decomposes, often facilitated by heat or a reducing agent, to form two phosphate radical anions (PO₄•²⁻). This radical then attacks a monomer molecule, initiating the polymer chain. youtube.comresearchgate.netkpi.uaresearchgate.net

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.com

Termination: The growth of the polymer chain is halted when two radical species combine or through disproportionation. youtube.com

The use of this compound as an initiator has been confirmed in aqueous slurry processes for producing polyacrylonitrile. kpi.uamdpi.com

Table 1: Polymerization of Acrylonitrile Initiated by this compound

StageDescription
Initiation P₂O₈⁴⁻ → 2 PO₄•²⁻PO₄•²⁻ + CH₂=CH(CN) → (O₄P-CH₂-CH(CN))•²⁻
Propagation (O₄P-CH₂-CH(CN))•²⁻ + n(CH₂=CH(CN)) → (O₄P-(CH₂-CH(CN))ₙ₊₁)•²⁻
Termination Combination or disproportionation of radical chains.

Synergistic effects in catalysis occur when the combined effect of two or more components is greater than the sum of their individual effects. In the context of advanced oxidation processes, such effects are often observed with related persulfates, where a combination of catalysts (e.g., different metal ions or a metal and a physical energy source like UV light) leads to a significant enhancement in the degradation of pollutants. mdpi.comnih.gov

For this compound, while it is a component of multi-component redox initiator systems (this compound + reducing agent), detailed studies specifically documenting synergistic catalytic effects for oxidation reactions are not widely available in the reviewed literature. The primary role described is that of an oxidizing agent that is activated by a reducing agent or catalyst to produce initiating radicals.

Generation and Reactivity of Phosphate Radical Anions

The chemistry of this compound is intrinsically linked to the formation and reactivity of the phosphate radical anion.

The primary pathway for the generation of the phosphate radical anion (PO₄•²⁻) from this compound is the homolytic cleavage of the peroxide bond (O-O). This bond is relatively weak and can be broken by thermal energy, photolysis, or through a redox reaction with a reducing agent or a metal catalyst.

Thermal/Photolytic Decomposition: P₂O₈⁴⁻ + Energy (heat or light) → 2 PO₄•²⁻

Redox Reaction: P₂O₈⁴⁻ + e⁻ (from a reducing agent) → PO₄•²⁻ + PO₄³⁻

The formation of these radicals is a key step in the initiation of the chemical processes where this compound acts as an oxidant or initiator. The presence of phosphate can also influence the activation of other peroxo compounds like peroxymonosulfate, leading to the generation of sulfate (B86663) radicals, highlighting the complex interplay of these species in solution. researchgate.net

Once formed, the phosphate radical anion is a highly reactive species that can participate in and propagate chain reactions. acs.org A chain reaction consists of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: As described above, this is the generation of the initial phosphate radical anion from this compound.

Propagation: The phosphate radical anion can react with a substrate molecule in several ways, most commonly through hydrogen abstraction or addition to a double bond. This creates a new radical species from the substrate, which can then go on to react with other molecules, thus propagating the chain.

Hydrogen Abstraction: R-H + PO₄•²⁻ → R• + HPO₄²⁻

Addition to Alkenes: R-CH=CH₂ + PO₄•²⁻ → R-CH(•)-CH₂-OPO₃²⁻

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. libretexts.org

R• + PO₄•²⁻ → R-OPO₃²⁻

2 R• → R-R

The phosphate radical anion's ability to initiate these chain reactions is fundamental to its role in radical polymerization and as a potent oxidizing agent for the degradation of various organic compounds. The specific reaction pathways and products depend on the nature of the substrate and the reaction conditions.

Autocatalysis and Self-Decomposition Kinetics of this compound

The decomposition of this compound (P₂O₈⁴⁻) in aqueous solutions is a complex process influenced by several environmental factors. The kinetics of this decomposition, particularly its self-decomposition, have been the subject of detailed investigation to understand its stability and reactivity.

Factors Influencing this compound Stability and Decomposition Rate (e.g., pH, Temperature, Ionic Strength)

The stability of this compound in aqueous solutions is not absolute, and it undergoes self-decomposition, the rate of which is significantly dependent on factors such as pH, temperature, and ionic strength.

pH: The concentration of hydrogen ions (H⁺) has a pronounced catalytic effect on the decomposition of this compound. core.ac.uk In acidic media, the this compound ion is protonated, and various protonated species such as HP₂O₈³⁻, H₂P₂O₈²⁻, H₃P₂O₈⁻, and H₄P₂O₈ can exist. core.ac.ukrsc.org The decomposition reaction is found to be first-order with respect to the concentration of H⁺ ions. core.ac.uk This acid catalysis is a common feature for reactions of oxyanions and peroxides, as the protonation facilitates the breaking of covalent bonds. core.ac.uk Studies on the hydrolysis of peroxodiphosphoric acid have been conducted across a pH range of 0 to 7.6, confirming the influence of pH on the decomposition rate. rsc.org

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of this compound decomposition. Kinetic studies performed in a temperature range of 40-70°C have demonstrated this relationship. core.ac.uk The activation energy (Ea) for the decomposition process is influenced by acid catalysis. For instance, in the presence of acid, the activation energy for this compound decomposition is significantly lower than that for the uncatalyzed decomposition of similar peroxy compounds like peroxydisulfate (B1198043), indicating a more facile reaction pathway at higher temperatures in acidic conditions. core.ac.uk

Ionic Strength: The ionic strength of the solution also plays a role in the decomposition kinetics. The effect of ionic strength on the reaction rate is consistent with what would be expected for a reaction between an ion and a dipole molecule (the protonated form of this compound). core.ac.uk The study of peroxodiphosphoric acid hydrolysis has involved determining the velocity constant's dependence on ionic strength over a range from 1.6 to 3.8. rsc.org

Additionally, the decomposition process can be inhibited by its products. It has been observed that the addition of phosphate ions (HPO₄²⁻), a product of the decomposition, retards the reaction rate, suggesting product inhibition. core.ac.uk

The table below summarizes the kinetic parameters for the self-decomposition of this compound in an aqueous sulphuric acid medium.

ParameterValueConditions
Reaction Order (this compound)1[H⁺] = 0.2-1M, I = 1.4M, T = 40-70°C
Reaction Order (H⁺)1[H⁺] = 0.2-1M, I = 1.4M, T = 40-70°C
Temperature Range Studied40-70 °C[H⁺] = 0.2-1M, I = 1.4M
Ionic Strength Studied1.4 MH₂SO₄ medium

Mechanistic Aspects of Uncatalyzed Decomposition

While strongly catalyzed by acid, the decomposition of this compound can also proceed uncatalyzed, albeit at a much slower rate. The mechanism of decomposition involves the cleavage of the peroxide bond.

In aqueous acid solutions, the proposed mechanism for decomposition involves the protonated species of this compound. A plausible slow, rate-determining step is the homolytic cleavage of the O-O bond within a protonated this compound species, such as H₃P₂O₈⁻, to form phosphate radical intermediates. core.ac.uk

A proposed mechanism is as follows:

Protonation Equilibrium: P₂O₈⁴⁻ + nH⁺ ⇌ HₙP₂O₈⁽⁴⁻ⁿ⁾⁻ (fast)

Rate-determining step: H₃P₂O₈⁻ → H₂PO₄• + HPO₄•⁻ (slow)

Radical Reactions: The resulting phosphate radicals (H₂PO₄• and HPO₄•⁻) are highly reactive and can subsequently react with water. core.ac.uk

H₂PO₄• + H₂O → H₃PO₄ + OH•

HPO₄•⁻ + H₂O → H₂PO₄⁻ + OH•

Academic Applications of Peroxydiphosphate in Chemical Synthesis and Materials Science

Polymerization Initiation and Polymer Modification

The ability of peroxydiphosphate to generate phosphate (B84403) radicals makes it an effective initiator for polymerization reactions. These radicals can attack monomer units, leading to the formation of polymer chains. This property is harnessed in both the synthesis of new polymers and the modification of existing ones.

Graft copolymerization is a powerful technique to modify the properties of natural polymers by chemically attaching synthetic polymer chains to the natural polymer backbone. unl.edu This process can enhance properties such as thermal stability, solubility, and biocompatibility. unl.eduscirp.org this compound, often in combination with a reducing agent (redox system), has been investigated as an initiator for grafting vinyl monomers onto various natural polymers.

The general mechanism involves the generation of a radical on the natural polymer backbone by the initiator system. This macroradical then initiates the polymerization of a monomer, resulting in a grafted side chain. orientjchem.org

Silk: The graft copolymerization of methyl methacrylate (B99206) (MMA) onto silk fibers has been successfully initiated using this compound. scirp.org In one study, the rate of grafting was found to increase with increasing concentrations of this compound, monomer, and acid. The presence of divalent metal ions like Fe(II) and Mn(II) also enhanced the graft yield. researchgate.net

Alginate: While specific studies using this compound for grafting onto alginate are not extensively documented in the provided search results, the modification of alginate through graft copolymerization using other initiators like ammonium (B1175870) persulfate and cerium(IV) ammonium nitrate (B79036) is well-established. orientjchem.orgresearchgate.netrsc.orgijres.org These studies provide a framework for how this compound could be similarly employed. For instance, the grafting of monomers like acrylamide (B121943) and itaconic acid onto sodium alginate has been shown to be influenced by reaction parameters such as initiator concentration, monomer concentration, temperature, and reaction time. orientjchem.orgresearchgate.net

Cellulose (B213188): Similar to alginate, the grafting of monomers onto cellulose can be initiated by various redox systems. google.com The process involves the in-situ generation of macroradicals on the cellulose backbone, which then react with monomers. google.com Peroxide-based initiators are commonly used for this purpose. google.com

Dextran: The synthesis of dextran-graft copolymers has been achieved through methods like ceric-ion-reduced redox initiation and photo-initiated RAFT polymerization. nih.govgoogle.com These modified dextrans have applications in areas like controlled drug release. google.com

Table 1: Representative Conditions for Graft Copolymerization onto Natural Polymers

Natural PolymerMonomerInitiator SystemKey Findings
SilkMethyl Methacrylate (MMA)This compound/Fe(II) or Mn(II)Graft yield increases with initiator, monomer, and acid concentration. researchgate.net
Sodium AlginateItaconic Acid (IA)Cerium(IV) Ammonium Nitrate/HNO₃Optimum graft yield of 665.88% was achieved. researchgate.net
Sodium AlginateAcrylamide (AAm) & 2-Acrylamido-2-methylpropanesulfonic acid (AMPS)Ammonium Persulfate (APS)Grafting confirmed by infrared spectroscopy and thermal analysis. orientjchem.org
CelluloseVinyl MonomersPeroxide-based oxidantsMechanical impact can generate macroradicals for grafting. google.com
DextranPolyacrylamide (PAA)Ceric-ion-reduced redox initiationResulting copolymers exhibit a star-like structure. google.com

This compound is an effective initiator for the polymerization of vinyl monomers, such as methyl methacrylate (MMA). tandfonline.comtandfonline.com It can be used alone or as part of a redox system with a reducing agent like tartaric acid or ascorbic acid. tandfonline.comtandfonline.comkisti.re.kr

Table 2: Kinetic Data for the Polymerization of Methyl Methacrylate Initiated by this compound-Tartaric Acid Redox System

ParameterValue
Initiator Exponent0.5 tandfonline.comtandfonline.com
Monomer Exponent1.0 tandfonline.comtandfonline.com
Overall Activation Energy3.80 kcal/mol tandfonline.comtandfonline.com

Peroxides are widely used as crosslinking agents to modify the properties of polymers, leading to the formation of a three-dimensional network structure. kpi.uagoogle.comresearchgate.netncsu.edu This process, known as gelation, can improve the mechanical, thermal, and chemical resistance of the polymer. kpi.uaresearchgate.net The crosslinking is initiated by the thermal decomposition of the peroxide, which generates radicals that abstract hydrogen atoms from the polymer chains, creating macroradicals. kpi.ua The coupling of these macroradicals results in the formation of crosslinks. kpi.ua

The efficiency of crosslinking depends on the type and concentration of the peroxide, as well as the reaction temperature. kpi.uaresearchgate.net For instance, in the crosslinking of polypropylene, the gelation rate increases linearly with the peroxide concentration. kpi.ua Different peroxides exhibit different decomposition rates and efficiencies. kpi.uaresearchgate.net While specific studies detailing the use of this compound for crosslinking are not abundant in the provided results, its ability to generate radicals suggests its potential application in this area, similar to other organic peroxides. researchgate.net The formation of hydrogels from hydrophilic polymers using peroxide-containing copolymers has been demonstrated, where the crosslinking process is influenced by temperature, peroxide concentration, and reaction time. researchgate.net

Table 3: Effect of Peroxide Type on the Crosslinking of Polypropylene

PeroxideRelative Crosslinking EfficiencyKey Characteristics
tert-Butyl peroxybenzoate (TBPB)HigherShorter half-life, more efficient crosslinking. kpi.ua
Dicumyl peroxide (DCP)LowerLonger half-life. kpi.ua

Facilitation of Organic Transformations

The reactivity of this compound extends to the realm of organic synthesis, where it can be employed to facilitate various transformations, including the functionalization of C-H and C-C bonds and the synthesis of novel organic compounds.

The selective functionalization of otherwise inert C-H bonds is a significant challenge in organic synthesis. nih.gov Peroxide-based reagents can play a crucial role in these transformations by generating highly reactive radicals that can abstract hydrogen atoms, leading to the formation of a carbon-centered radical that can be further functionalized. organic-chemistry.org For example, the oxidative functionalization of C-H bonds adjacent to an amide nitrogen atom has been achieved using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org

While direct applications of this compound for selective C-H and C-C bond functionalization are not extensively detailed in the search results, the principles governing peroxide-mediated reactions suggest its potential in this area. nih.govnih.gov Manganese complexes, for instance, have been shown to catalyze the selective oxidation of C-H bonds with hydrogen peroxide. nih.gov The ability of this compound to act as an oxidant in various reactions indicates its potential to be explored in similar catalytic systems for C-H functionalization.

Peroxides are valuable reagents in the development of new synthetic methodologies for a variety of organic compounds. unl.edupolymtl.canih.gov They can act as sources of radicals for polymerization and as oxidants in various transformations. polymtl.ca The synthesis of organic peroxides themselves is an active area of research, with methods being developed to improve efficiency and safety. polymtl.canih.gov

The use of peroxides in the synthesis of functionalized ethers and other complex molecules highlights their versatility. unl.edu For example, new methods for the synthesis of alkyl hydroperoxides have been developed, which are important intermediates in organic synthesis. unl.edu Although specific synthetic methodologies employing this compound for the creation of novel organic compounds are not explicitly detailed in the provided search results, its established role as a radical initiator and oxidant in other contexts suggests its potential utility in this field. tandfonline.compolymtl.ca The development of novel synthetic strategies often involves exploring the reactivity of known reagents in new contexts, and this compound presents an opportunity for such exploration. mdpi.com

Electrochemical and Photoelectrochemical Applications

This compound (P₂O₈⁴⁻) exhibits notable electrochemical and photoelectrochemical properties that are harnessed in various applications, from chemical synthesis to analytical systems. Its formation at electrode interfaces and subsequent reactivity are central to these applications.

Formation and Reactivity at Electrode Interfaces

The electrochemical synthesis of this compound is a primary method for its production, involving the anodic oxidation of phosphate ions. This process is highly dependent on the electrode material and electrolytic conditions. Boron-doped diamond (BDD) anodes are particularly effective for this synthesis due to their high overpotential for oxygen evolution, which favors the oxidation of phosphate.

The formation of this compound at a BDD anode can be represented by the following reaction:

2HPO₄²⁻ → P₂O₈⁴⁻ + 2H⁺ + 2e⁻

The efficiency of this electrosynthesis is influenced by several factors, including current density, pH, and temperature. Studies have shown that light irradiation can enhance the catalytic activity of electrochemically generated this compound. For instance, the photoelectrolysis of solutions containing phosphate has been observed to improve the degradation of organic pollutants, suggesting that the activation of this compound by light generates highly reactive species. nih.gov

The reactivity of this compound at electrode interfaces is also a subject of study, particularly in the context of its stability and interaction with other species. The electrochemical behavior of peroxides, in general, is complex and can involve multiple electron transfer steps and the generation of radical intermediates.

Table 1: Experimental Conditions for Electrochemical Synthesis of this compound

ParameterValue/RangeElectrode MaterialReference
Current Density10 - 50 mA/cm²Boron-Doped Diamond (BDD) nih.gov
pH7 - 9Boron-Doped Diamond (BDD) nih.gov
Temperature15 - 25 °CBoron-Doped Diamond (BDD) nih.gov
Supporting ElectrolytePhosphate BufferBoron-Doped Diamond (BDD) nih.gov

Role in Electrogenerated Chemiluminescence (ECL) Systems

While direct and extensive research on this compound as a coreactant in electrogenerated chemiluminescence (ECL) is not widely documented, its structural analogue, peroxydisulfate (B1198043) (S₂O₈²⁻), is a well-established and commonly used coreactant. The principles governing the function of peroxydisulfate in ECL can be largely extrapolated to this compound due to the presence of the peroxo- linkage (-O-O-).

In a typical ECL system involving a luminophore (e.g., a ruthenium complex, Ru(bpy)₃²⁺) and a coreactant like peroxydisulfate, the process at the electrode interface generates light through a series of redox reactions. The coreactant plays a crucial role by generating highly reactive radical anions upon electrochemical reduction.

For peroxydisulfate, the mechanism is as follows:

S₂O₈²⁻ + e⁻ → SO₄⁻• + SO₄²⁻

The sulfate (B86663) radical (SO₄⁻•) is a very strong oxidizing agent that then reacts with the reduced luminophore to produce an excited state, which subsequently emits light upon relaxation.

Given the similarity, it is proposed that this compound would function analogously in an ECL system:

P₂O₈⁴⁻ + e⁻ → PO₄²⁻• + PO₄³⁻ (hypothetical phosphate radical formation)

This phosphate radical would then act as a powerful oxidant to generate the excited state of the luminophore.

The use of coreactants like peroxydisulfate has been shown to significantly enhance the ECL signal. nih.gov Boron-doped diamond electrodes have also been found to be effective in ECL systems utilizing peroxydisulfate, as they provide a wide potential window and stable, reproducible signals. nih.gov It is reasonable to expect that this compound, when used with a suitable luminophore and electrode system, would exhibit similar behavior as a coreactant, paving the way for its application in sensitive analytical techniques. In some ECL systems, a coreactant can be generated in situ. For example, the oxidation of carbonate at a BDD electrode produces peroxydicarbonate, which then forms hydrogen peroxide, a known ECL coreactant. nih.govelsevierpure.com This principle of in situ generation could potentially be applied to phosphate solutions to produce this compound for ECL applications.

Theoretical and Computational Investigations of Peroxydiphosphate

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies provide fundamental insights into the electronic properties and bonding nature of molecules. For peroxydiphosphate (P₂O₈⁴⁻), these computational approaches are crucial for understanding its structure and intrinsic properties, which are otherwise difficult to probe experimentally.

Density Functional Theory (DFT) Approaches for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of chemical compounds. In the case of this compound, DFT calculations can elucidate its geometric and electronic characteristics.

Table 1: Computed Molecular Properties of Peroxydiphosphoric Acid (Data sourced from computational models, such as those used by PubChem)

PropertyValueReference
Molecular Weight233.07 g/mol nih.gov
Exact Mass232.90184756 Da nih.gov
Hydrogen Bond Donor Count4 nih.gov
Hydrogen Bond Acceptor Count8 nih.gov
Rotatable Bond Count3 nih.gov
Topological Polar Surface Area134 Ų nih.gov

Note: The data pertains to the neutral acid form (H₄P₂O₈) or its potassium salt (K₄P₂O₈) as specified in the source. Conformer generation for the potassium salt was disallowed due to limitations with the MMFF94s force field for certain elements and valencies. nih.gov

DFT calculations on other, similar molecules often involve the determination of frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and reactivity, as well as the generation of molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Analysis of Bonding and Orbital Interactions

The analysis of chemical bonding and orbital interactions provides a deeper understanding of a molecule's stability and reactivity. The this compound anion is noted to be isoelectronic and isostructural with the more commonly studied peroxydisulfate (B1198043) anion (S₂O₈²⁻). researchgate.net This structural similarity suggests that they share comparable bonding frameworks, which feature a peroxide (-O-O-) bridge connecting two phosphate (B84403) units.

The structure of the peroxodiphosphate anion, as determined by X-ray crystallography for its ammonium (B1175870) salt, consists of two phosphate tetrahedra linked by a peroxide bond. researchgate.net Computational studies, often employing techniques like Natural Bond Orbital (NBO) analysis, can quantify the nature of these bonds (e.g., σ-donation and π-backbonding) and the hybridization of the involved atoms. Such analyses for other phosphorus-containing compounds have been used to detail the strength and character of phosphorus-oxygen and other bonds. researchgate.net However, specific computational studies detailing the orbital interactions, such as the composition of the HOMO and LUMO or quantifying the donor-acceptor interactions within the this compound ion, are not readily found in the surveyed literature. Vibrational spectra (Raman and Infrared) have been recorded for alkali salts of peroxydiphosphoric acid, which can be interpreted with the aid of computational frequency calculations to validate theoretical structures and understand bonding. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. It allows for the characterization of short-lived, high-energy species like transition states and intermediates that are often impossible to observe experimentally.

Elucidation of Elementary Steps and Transition States

The mechanism of reactions involving this compound, such as its hydrolysis or its role as an oxidizing agent, can be investigated by locating the stationary points (reactants, intermediates, products) and transition states on the potential energy surface. Computational studies on the hydrolysis of related phosphate esters have shown that reactions typically proceed through the formation of a high-energy pentacovalent phosphorane transition state. rutgers.educapes.gov.br The rate-limiting step is often the initial nucleophilic attack on the phosphorus center. rutgers.edu

For radical reactions, a proposed mechanism for the decomposition of this compound involves termination by PO₄²⁻ radicals, though this was not derived from a computational study. researchgate.net Detailed computational investigations on the self-reaction of other peroxy radicals, such as the methylperoxy radical (CH₃O₂•), have successfully identified multiple intermediates and transition states on both singlet and triplet potential energy surfaces, revealing complex branching reaction channels. nih.gov Similar in-depth computational studies to elucidate the elementary steps and characterize the specific transition state structures for reactions of this compound are not prominently featured in the available scientific literature.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a conceptual and mathematical tool that represents the energy of a chemical system as a function of its geometry. capes.gov.br Mapping the PES allows chemists to visualize the minimum energy pathway a reaction is likely to follow, from reactants to products, via transition states. researchgate.net This mapping is achieved by performing numerous energy calculations for different atomic arrangements.

For example, a computational study on the dissociation of peroxynitric acid (HO₂NO₂) involved scanning the PES along the O-N and O-O bonds to determine the primary reaction path and the energy barriers associated with bond cleavage. researchgate.net The results showed a lower energy barrier for O-N bond cleavage compared to O-O bond cleavage, identifying the former as the primary dissociation pathway. researchgate.net A similar PES mapping for a key reaction of this compound, such as the homolytic cleavage of its O-O bond, would provide the theoretical activation energy and a detailed picture of the dissociation process. However, specific PES maps for this compound reactions have not been found in the searched literature.

Solvent Effects in Reaction Pathways

The solvent in which a reaction occurs can dramatically influence its rate and mechanism. Computational models can account for these effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit models, where the solvent is treated as a continuous medium with specific dielectric properties. nih.govcas.cz

Computational studies on other peroxy compounds, like the decomposition of tert-butyl peroxyformate, have demonstrated that solvent polarity can significantly stabilize or destabilize charge-separated transition states, thereby altering reaction barriers. nih.govresearchgate.net For instance, polar solvents can stabilize a transition state with significant charge separation, accelerating the reaction. nih.gov One study investigating peracid-aldehyde reactions computationally noted that a proposed pathway involving a "peroxyphosphate" intermediate was not viable, highlighting the predictive power of these models. researchgate.net While these examples underscore the importance of considering solvent effects, specific computational investigations detailing the influence of different solvents on the reaction pathways of this compound are not available in the reviewed sources.

Prediction of Chemical Reactivity and Catalytic Pathways

Theoretical and computational chemistry provides powerful tools for predicting the chemical reactivity of molecules, offering insights that are often difficult to obtain through experimental means alone. For this compound (P₂O₈⁴⁻), computational methods such as Density Functional Theory (DFT) are instrumental in elucidating its intrinsic reactivity, potential reaction mechanisms, and pathways for catalytic decomposition. While specific, in-depth computational studies exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established from research on analogous peroxy compounds and phosphate chemistry.

Quantum chemical calculations are pivotal in predicting the stability and reactivity of the peroxide bond (O-O) within the this compound anion. scienceopen.com The bond dissociation energy (BDE) of the O-O bond is a primary indicator of its lability. A lower BDE suggests that the molecule can more readily undergo homolytic cleavage to form two phosphate radicals (PO₄²⁻•), initiating various chemical reactions. DFT methods can be employed to calculate this and other key energetic parameters. researchgate.net For instance, a comparison of the calculated O-O BDE in this compound with other peroxy species can provide a quantitative scale of its relative stability.

Table 1: Illustrative Comparison of Calculated O-O Bond Dissociation Energies (BDE) (Note: The following data is illustrative and based on typical values for similar compounds, as specific computational studies on this compound are limited.)

CompoundComputational MethodBasis SetO-O BDE (kcal/mol)
Hydrogen Peroxide (H₂O₂)DFT (B3LYP)6-311+G(d,p)34.5
Peroxymonosulfate (HSO₅⁻)DFT (B3LYP)6-311+G(d,p)31.2
This compound (P₂O₈⁴⁻) DFT (B3LYP)6-311+G(d,p)28.9 (Estimated)
Di-tert-butyl peroxideDFT (B3LYP)6-311+G(d,p)37.8

Furthermore, computational models can predict the pathways of important reactions, such as hydrolysis. The hydrolysis of this compound is a critical reaction that affects its stability and shelf-life in aqueous solutions. Theoretical calculations can map the potential energy surface for the reaction of P₂O₈⁴⁻ with water, identifying transition states and intermediates. copernicus.orgresearchgate.net This allows for the determination of activation energy barriers, which are crucial for predicting reaction rates under different conditions (e.g., varying pH). copernicus.org For example, calculations could compare the activation barriers for uncatalyzed hydrolysis versus acid- or base-catalyzed pathways, revealing the most favorable reaction conditions.

The investigation of catalytic pathways for this compound decomposition is another area where computational modeling offers significant advantages. researchgate.net Metal ions are often effective catalysts for the decomposition of peroxides. DFT calculations can model the interaction between the this compound anion and various transition metal ions (e.g., Fe²⁺, Co²⁺, Cu²⁺). These models can elucidate the mechanism of catalysis, such as whether it proceeds via an inner-sphere or outer-sphere electron transfer, and predict the catalytic efficiency of different metals. researchgate.net By calculating the energetics of the catalytic cycle, researchers can identify the rate-determining step and design more efficient catalysts. chemrxiv.org

Application of Advanced Computational Techniques (e.g., Molecular Dynamics, Machine Learning in Chemistry)

Beyond static quantum chemical calculations, advanced computational techniques like Molecular Dynamics (MD) simulations and Machine Learning (ML) are being increasingly applied to understand complex chemical systems, and their application to this compound holds significant promise.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes in condensed phases. uchicago.edu For the this compound ion, MD simulations are particularly useful for studying its behavior in aqueous solution. Key applications include:

Solvation Structure: Understanding how water molecules arrange around the highly charged P₂O₈⁴⁻ anion is crucial for its reactivity. MD simulations can reveal the structure and strength of the hydration shell, including the number of hydrogen bonds formed. rsc.org

Ion Pairing: In concentrated solutions or in the presence of counter-ions (e.g., K⁺, Na⁺), this compound will form ion pairs. MD simulations can characterize the structure and dynamics of these ion pairs, which can significantly impact the ion's stability and reactivity. nih.gov

Transport Properties: MD can be used to calculate important transport properties such as the diffusion coefficient of the this compound ion in solution. This information is valuable for applications where mass transport is a limiting factor. researchgate.netucl.ac.uk

Polarizable force fields can be employed in MD simulations to more accurately capture the electronic polarization effects that are significant for highly charged species like the this compound anion. uchicago.edu

Machine Learning (ML) in Chemistry

Machine learning is rapidly transforming chemical research by enabling the prediction of molecular properties and reactivity from large datasets. researchgate.netnih.gov While the development of ML models specifically for this compound would require a substantial amount of data (either experimental or from high-throughput computational screening), the potential applications are vast.

Property Prediction: An ML model could be trained to predict various properties of this compound and related compounds, such as solubility, stability, or oxidation potential. aps.org The input for such a model would be a set of molecular descriptors that encode structural and electronic information. valohealth.comnih.gov

Reactivity Prediction: ML models can be developed to predict the outcome and rate of chemical reactions. arxiv.orgrsc.org For this compound, a model could be trained on a dataset of its reactions with various substrates or under different catalytic conditions to predict its performance in, for example, advanced oxidation processes. researchgate.net

The synergy between high-throughput DFT calculations to generate data and ML algorithms to learn from it provides a powerful workflow for accelerating the discovery and optimization of chemical systems involving this compound. researchgate.net

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of K₄P₂O₈ in Water (Note: This data is representative of typical outputs from MD simulations for ionic solutions.)

PropertySimulation ParameterValue
Diffusion Coefficient (P₂O₈⁴⁻)Temperature: 298 K0.85 x 10⁻⁵ cm²/s
Avg. Hydration Number (P₂O₈⁴⁻)First Solvation Shell14.2 H₂O molecules
K⁺-P₂O₈⁴⁻ Contact Ion Pairs% of Total P₂O₈⁴⁻25%
System Density1.0 M K₄P₂O₈ solution1.12 g/cm³

Analytical Methodologies in Peroxydiphosphate Research

Spectroscopic Techniques

Spectroscopy plays a pivotal role in the analysis of peroxydiphosphate, offering non-destructive methods to probe its molecular structure and reactivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the kinetics of reactions involving this compound, particularly its decomposition. The technique is based on the principle that the concentration of a substance in a solution is proportional to the absorbance of light at a specific wavelength. By monitoring the change in absorbance over time, the rate of reaction can be determined.

A study on the self-decomposition of this compound in an aqueous sulfuric acid medium revealed that the reaction is first order with respect to both this compound and hydrogen ions. core.ac.uk This indicates a strong catalytic effect of H+ on the decomposition rate. The rate of disappearance of this compound can be followed by monitoring the absorbance of a species that reacts with it, allowing for the calculation of pseudo-first-order rate constants. core.ac.uk For instance, the unreacted portion of a reagent that is consumed by this compound can be quantified to track the progress of the reaction. core.ac.uk

The kinetics of such reactions can be influenced by several factors, including temperature, ionic strength, and the presence of other ions. core.ac.uk The data gathered from these kinetic studies are essential for understanding the reaction mechanisms and the stability of this compound under various conditions.

Table 1: Kinetic Parameters for the Self-Decomposition of this compound

ParameterObservationReference
Reaction OrderFirst order in [this compound] core.ac.uk
Reaction OrderFirst order in [H+] core.ac.uk
CatalysisStrongly catalyzed by H+ ions core.ac.uk
IntermediatesEvidence for free radical intermediates core.ac.uk

UV-Vis spectroscopy can also be used for the quantitative analysis of this compound, often by reacting it with a chromogenic reagent to produce a colored product whose absorbance can be measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P-NMR for Structural Elucidation and Quantification)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a powerful technique for the structural elucidation and quantification of phosphorus-containing compounds like this compound. The phosphorus-31 nucleus has a spin of ½ and a natural abundance of 100%, making it an excellent nucleus for NMR studies. huji.ac.il The wide chemical shift range of ³¹P-NMR allows for the clear distinction of phosphorus atoms in different chemical environments. huji.ac.il

In the context of this compound (P₂O₈⁴⁻), the two phosphorus atoms are chemically equivalent, which would be expected to produce a single resonance in the ³¹P-NMR spectrum. The chemical shift of this resonance provides information about the electronic environment of the phosphorus nuclei. The chemical shifts of phosphorus compounds are sensitive to factors such as the nature of the substituents, bond angles, and the oxidation state of the phosphorus atom.

For comparison, the ³¹P-NMR chemical shifts of related polyphosphates are well-documented. For example, pyrophosphate shows a single peak, while tripolyphosphate exhibits two signals corresponding to the terminal and central phosphorus atoms. researchgate.net The chemical shift of this compound would be influenced by the presence of the peroxide (-O-O-) linkage. Theoretical calculations and comparisons with isoelectronic species like peroxydisulfate (B1198043) can aid in the interpretation of the ³¹P-NMR spectrum of this compound. illinois.edunih.gov

Quantitative ³¹P-NMR (qNMR) can be employed to determine the concentration of this compound in a sample. huji.ac.il This is achieved by integrating the area of the this compound signal and comparing it to the integral of a known amount of an internal standard. huji.ac.il

Table 2: Typical ³¹P-NMR Chemical Shift Ranges for Various Phosphorus Compounds

Compound TypeChemical Shift Range (ppm)Reference
PH₃-240 sjtu.edu.cn
PPh₃-6 sjtu.edu.cn
P(C₆H₁₁)₃10.5 sjtu.edu.cn
(MeO)₃P140 sjtu.edu.cn
PCl₃219 sjtu.edu.cn
PBr₃227 sjtu.edu.cn

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. youtube.com For this compound, IR spectroscopy can be used to identify the vibrations associated with the phosphate (B84403) groups and the peroxide linkage.

Table 3: Expected Infrared Absorption Regions for this compound Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
P=OStretch1300 - 1200
P-OStretch1100 - 900
O-OStretch900 - 800
P-O-PAsymmetric Stretch1000 - 900

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules, including inorganic anions like this compound. rsc.org In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. researchgate.net As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. nist.gov

For this compound (P₂O₈⁴⁻), ESI-MS would be expected to produce multiply charged ions in the negative ion mode, such as [P₂O₈]⁴⁻, [HP₂O₈]³⁻, [H₂P₂O₈]²⁻, and [H₃P₂O₈]⁻, depending on the pH of the solution. The high resolution of modern mass spectrometers allows for the accurate determination of the mass-to-charge ratio of these ions, confirming the molecular formula of the this compound anion.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. nih.gov The fragmentation of the this compound ion could involve the cleavage of the P-O or O-O bonds, yielding fragment ions that can help to confirm the connectivity of the atoms within the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is widely used for the analysis of large biomolecules and synthetic polymers. acs.org In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. researchgate.net When the sample is irradiated with a laser pulse, the matrix absorbs the energy and transfers it to the analyte, causing it to desorb and ionize without significant fragmentation. acs.orgresearchgate.net The resulting ions are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio.

While MALDI-TOF is more commonly applied to large organic molecules, it has also been used for the analysis of organophosphates and phosphopeptides. nih.govnih.gov For the analysis of this compound, a suitable matrix would need to be selected to facilitate its ionization. The resulting mass spectrum would provide the molecular weight of the this compound ion. MALDI-TOF can be particularly useful for analyzing mixtures, as it can often identify the individual components without the need for prior separation. diva-portal.org

Table 4: Summary of Mass Spectrometry Techniques for Phosphorus Compound Analysis

TechniqueIonization MethodKey Application for this compoundReference
ESI-MSSoft ionization from solutionMolecular weight determination and structural analysis via fragmentation rsc.orgnih.gov
MALDI-TOF-MSSoft ionization from a solid matrixMolecular weight determination, analysis of mixtures acs.orgresearchgate.net

Chromatographic Separation and Detection

Coupled Techniques (e.g., LC-MS)

The analysis of inorganic anions like this compound can be challenging due to the lack of a significant chromophore for UV detection and the presence of similar, interfering ions in various sample matrices. Coupled techniques, particularly ion chromatography-mass spectrometry (IC-MS), offer a powerful solution by combining the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.govthermofisher.com

Ion chromatography separates ionic species based on their interaction with an ion-exchange stationary phase. For phosphorus oxoanions, anion-exchange columns are typically employed. nih.govthermofisher.com A gradient elution using an eluent such as potassium hydroxide (B78521) allows for the sequential separation of different phosphate-containing compounds from the sample matrix. nih.govthermofisher.com

Following separation by IC, the eluent is directed to a mass spectrometer. Electrospray ionization (ESI) is a common interface used for this purpose, as it is well-suited for ionizing polar, non-volatile compounds in the liquid phase. nih.govnih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing definitive identification and quantification. Tandem mass spectrometry (MS/MS) can further enhance specificity by fragmenting a selected precursor ion and analyzing the resulting product ions, which is particularly useful for distinguishing between isobaric species (ions with the same nominal mass). nih.gov

While specific literature detailing the LC-MS analysis of this compound is limited, the successful application of IC-MS for a wide range of other inorganic phosphorus oxoanions demonstrates its applicability. nih.govresearchgate.net For instance, methods have been developed for the sensitive detection of hypophosphite, phosphite, phosphate, and pyrophosphate in complex matrices like synthetic geothermal water and Li-ion battery degradation products. nih.govthermofisher.com These methods achieve low limits of detection, often in the micromolar (µM) range, showcasing the high sensitivity of the technique. nih.gov The ability to separate and identify structurally similar compounds like phosphate and pyrophosphate suggests that IC-MS would be highly effective for the selective analysis of this compound. thermofisher.com

Interactive Data Table: IC-MS Parameters for Phosphorus Oxyanion Analysis

This table summarizes typical parameters used in the IC-MS analysis of various phosphorus oxyanions, which are applicable for developing a method for this compound.

ParameterSettingRationaleReference
Chromatography Ion Chromatography (IC)Optimal for separating ionic species. nih.govthermofisher.com
Column Anion-exchange (e.g., Dionex AS17)Selectively retains and separates anions based on charge. nih.gov
Eluent Potassium Hydroxide (KOH) GradientEffectively elutes anions with increasing charge. nih.gov
Detection Suppressed Conductivity & Mass SpectrometryConductivity provides general detection while MS provides specificity. nih.govthermofisher.com
Ionization Electrospray Ionization (ESI), Negative ModeSuitable for generating ions from polar, anionic species in solution. thermofisher.comnih.gov
MS Mode Full Scan MS and/or Tandem MS (MS/MS)Full scan provides mass information; MS/MS provides structural confirmation and specificity. thermofisher.comnih.gov

Future Research Directions and Concluding Outlook

Exploration of Novel Synthetic Routes and Analogues

Current methods for synthesizing peroxydiphosphate, such as electrochemical synthesis using boron-doped diamond anodes, offer high purity and efficiency researchgate.net. However, the pursuit of more sustainable and cost-effective synthetic routes remains a key objective. Research could focus on developing electrochemical processes that operate under milder conditions or utilize renewable energy sources. Furthermore, exploring novel synthetic pathways for this compound analogues with tailored properties is a promising avenue. This could involve modifying the cation (e.g., creating mixed-cation peroxydiphosphates) or the peroxodiphosphate anion itself to achieve specific reactivities or stabilities for targeted applications benchchem.com.

Development of Advanced Catalytic Systems

This compound's inherent oxidizing power suggests significant potential in catalytic applications. Future research should concentrate on developing advanced catalytic systems that leverage this compound for selective oxidation reactions. This includes investigating homogeneous and heterogeneous catalysts that can activate this compound efficiently for processes such as the oxidation of organic compounds or the activation of small molecules bibliotekanauki.plbibliotekanauki.pl. Research into bio-inspired catalysts that mimic enzymatic processes, utilizing earth-abundant metals, could also lead to more sustainable and efficient catalytic systems involving this compound catalysisfinechemistry.com.

Deeper Mechanistic Understanding through In-Situ Techniques and Computational Studies

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications. The use of advanced in-situ spectroscopic techniques (e.g., Raman, EPR) and sophisticated computational studies (e.g., Density Functional Theory - DFT) can provide detailed insights into reaction intermediates, transition states, and the fundamental interactions of this compound in various chemical environments evitachem.comresearchgate.netresearchgate.netnortheastern.edu. Such studies can elucidate the role of this compound in radical formation, its involvement in photooxidation processes, and its behavior in complex chemical systems, paving the way for rational design of new applications.

Expansion into Emerging Fields of Materials Science and Sustainable Chemistry

The unique properties of this compound could be exploited in emerging areas of materials science and sustainable chemistry. For instance, its role as an initiator in polymerization reactions, such as the functionalization of alginate, highlights its potential in material modification and synthesis researchgate.netmdpi.com. Research could explore its incorporation into novel composite materials, its use in advanced electrochemical applications, or its role in greener chemical processes. The drive towards sustainable chemistry necessitates exploring reagents and processes that minimize environmental impact, and this compound's potential in areas like wastewater treatment or as an alternative oxidant in industrial processes warrants further investigation researchgate.netmdpi.comacs.orgunibe.chmdpi.com.

Refinement of Analytical Tools for Enhanced Sensitivity and Selectivity

Accurate and sensitive detection of this compound is vital for its effective utilization and monitoring. Future research should focus on refining analytical methodologies to achieve higher sensitivity and selectivity. This could involve the development of novel electrochemical sensors, the application of advanced spectroscopic techniques, or the integration of nanomaterials to enhance detection capabilities solubilityofthings.comnih.govazosensors.com. Improving the precision and efficiency of analytical tools will be critical for quality control in synthesis, process monitoring, and environmental analysis related to this compound.

Q & A

Q. What are the established methods for synthesizing potassium peroxydiphosphate, and how can purity be validated?

Potassium this compound (K₄P₂O₈) is synthesized via neutralization of phosphoric acid with potassium hydroxide under controlled stoichiometric conditions. Post-synthesis, crystallization and centrifugal separation are critical for purification . Purity validation requires:

  • X-ray diffraction (XRD) to confirm crystalline structure.
  • Titrimetric analysis for active oxygen content.
  • FTIR spectroscopy to verify the presence of peroxo (O-O) bonds (stretching ~800-900 cm⁻¹) .

Q. How is this compound utilized as a redox initiator in polymerization studies?

this compound (PDP) systems, often paired with reducing agents like Mn(II) or metabisulfite, generate free radicals for initiating graft copolymerization. Key methodological steps:

  • Standardize initiator concentration (e.g., 0.1–1.0 mM PDP).
  • Optimize temperature (50–70°C) and pH (neutral to slightly acidic) to balance radical generation and stability .
  • Monitor reaction kinetics via gravimetry or viscometry to track monomer conversion .

Q. What analytical techniques are recommended for quantifying this compound in aqueous solutions?

  • Iodometric titration : Measures active oxygen via iodine liberation.
  • UV-Vis spectroscopy : Detects peroxo species at ~260 nm (molar extinction coefficient: 300–400 L·mol⁻¹·cm⁻¹).
  • Ion chromatography : Separates and quantifies phosphate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of PDP-initiated polymerization?

Discrepancies in mechanisms (e.g., radical vs. ionic pathways) require:

  • Isotopic labeling : Track oxygen transfer using ¹⁸O-labeled PDP.
  • Electron paramagnetic resonance (EPR) : Confirm radical intermediates.
  • Replicate studies under inert atmospheres to exclude oxygen interference .
  • Example data contradiction resolution:
ConditionRadical Yield (μM)Proposed Pathway
N₂ atmosphere12.5 ± 1.2Radical-dominated
Ambient O₂5.3 ± 0.8Ionic side reactions

Q. What strategies optimize copolymer composition when using PDP-initiated systems?

  • Apply the Fineman-Ross method to calculate monomer reactivity ratios (e.g., for acrylamide-guar gum grafts) .
  • Adjust comonomer feed ratios (e.g., 70:30 acrylamide:guar gum) and crosslinker concentrations.
  • Validate copolymer structure via ¹H NMR or thermal analysis (TGA/DSC) .

Q. How does this compound compare to other oxidants (e.g., persulfate) in advanced oxidation processes (AOPs)?

PDP’s redox potential (~1.8 V) and stability in alkaline conditions make it suitable for degrading recalcitrant pollutants. Comparative studies should:

  • Benchmark degradation efficiency (e.g., phenol removal: PDP vs. peroxymonosulfate).
  • Use LC-MS to identify intermediate byproducts.
  • Assess pH-dependent activation (PDP excels above pH 9) .

Methodological Best Practices

  • Experimental Design : Include triplicate runs and negative controls (e.g., PDP-free systems) to isolate its role .
  • Data Reporting : Follow guidelines for polymer characterization (e.g., reporting dispersity indices via GPC) .
  • Safety Protocols : Store PDP in airtight containers away from reducing agents due to its oxidative hazard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.